molecular formula C17H20F3N3O2 B1394853 tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 1208089-38-6

tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No. B1394853
CAS RN: 1208089-38-6
M. Wt: 355.35 g/mol
InChI Key: BTWYPRBHKFEHRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 355.35 g/mol. The InChI code is 1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Molecular Structure Analysis

  • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a derivative of the compound , was studied to understand bond lengths, angles, and molecular configuration in specific crystallization conditions (Mamat, Flemming, & Köckerling, 2012).

Novel Chemistry and Pharmacological Potential

  • A sterically congested piperazine derivative of the compound was prepared using a modified approach, highlighting its pharmacological potential due to its unique chemical structure (Gumireddy et al., 2021).

Antibacterial and Antifungal Applications

  • Synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives revealed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Structural and Biological Evaluation

  • Another study focused on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, exploring its structure and in vitro antibacterial and anthelmintic activity, demonstrating moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).

Corrosion Inhibition Property

  • Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate [TBMPCPC] investigated its anticorrosive behavior for carbon steel in acidic conditions, showing a high inhibition efficiency and potential as a protective agent (Praveen et al., 2021).

Asymmetric Deprotonation and Synthesis Applications

  • A study on the asymmetric deprotonation of a piperazine derivative, including tert-butyl 4-tert-butylpiperazine-1-carboxylate, has shown potential in the synthesis of molecules of medicinal interest, highlighting its role in developing advanced chiral intermediates (McDermott, Campbell, & Ertan, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, piperazine derivatives are a focus of ongoing research due to their wide range of biological activities and potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-[4-cyano-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)14-5-4-12(11-21)10-13(14)17(18,19)20/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWYPRBHKFEHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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